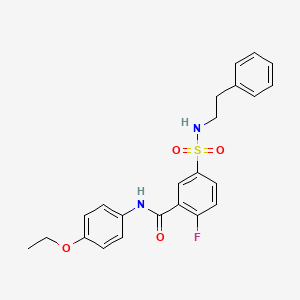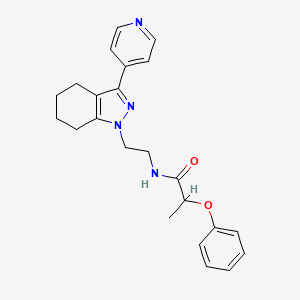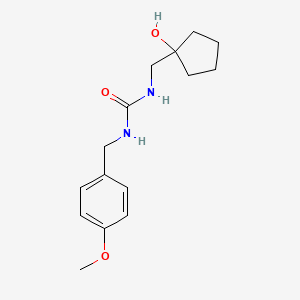
1-((1-羟基环戊基)甲基)-3-(4-甲氧基苯甲基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of the enzyme soluble epoxide hydrolase (sEH), which plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are potent vasodilators and have been shown to have anti-inflammatory and cardioprotective effects. By inhibiting sEH, 1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea can increase the levels of EETs in the body, leading to a range of potential therapeutic benefits.
科学研究应用
Anticancer Properties
1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea has demonstrated potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s unique structure may interfere with key cellular processes, making it a promising candidate for further study in cancer therapy .
Anti-Inflammatory Activity
HCPU has shown anti-inflammatory properties in preclinical studies. By modulating inflammatory pathways, it could be useful in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders. Researchers are exploring its mechanisms of action and potential clinical applications .
Neuroprotective Effects
In the realm of neuroscience, 1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea has piqued interest due to its neuroprotective effects. It may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Investigations are ongoing to understand its impact on neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Cardiovascular Applications
HCPU’s vasodilatory properties make it relevant to cardiovascular research. By relaxing blood vessels, it could potentially improve blood flow and reduce hypertension. Researchers are studying its effects on endothelial function and vascular health .
Antimicrobial Potential
Preliminary studies suggest that 1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea exhibits antimicrobial activity. It may inhibit bacterial growth and could be explored as a novel antibiotic or antifungal agent. Further investigations are needed to validate its efficacy and safety .
Metabolic Disorders
Researchers have also investigated HCPU’s impact on metabolic disorders such as diabetes and obesity. Its ability to modulate glucose metabolism and adipocyte function warrants further exploration. Potential applications include managing insulin resistance and promoting healthy metabolic profiles .
Dermatological Applications
Due to its anti-inflammatory and antioxidant properties, HCPU might find applications in dermatology. It could be beneficial for conditions like psoriasis, eczema, or wound healing. Research in this area is ongoing .
Drug Development
Finally, 1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea serves as a scaffold for designing novel compounds. Medicinal chemists can modify its structure to create derivatives with enhanced properties, potentially leading to new drugs in various therapeutic areas .
属性
IUPAC Name |
1-[(1-hydroxycyclopentyl)methyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-20-13-6-4-12(5-7-13)10-16-14(18)17-11-15(19)8-2-3-9-15/h4-7,19H,2-3,8-11H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREGDGKTQDSXNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2763361.png)
![Ethyl 4-oxo-5-(2-phenoxyacetamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2763366.png)
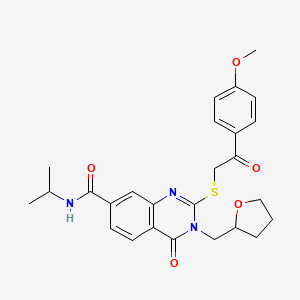
![5-(4-Methoxyphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2763369.png)
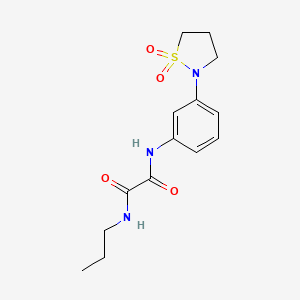
![N-(3-((4-ethylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B2763375.png)
![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2763376.png)

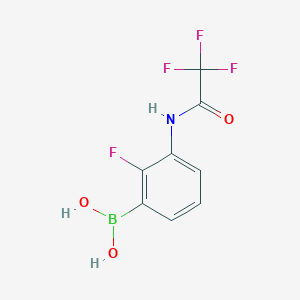
![(2,4-dimethylphenyl)[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2763379.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2763380.png)
![2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine](/img/structure/B2763382.png)
